molecular formula C15H17ClN6S B7117693 N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine

N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine

Cat. No.: B7117693
M. Wt: 348.9 g/mol
InChI Key: IWBPCXHYYQIXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine is a complex organic compound that features a tetrazole ring, a thiophene ring, and a pyridine ring

Properties

IUPAC Name

N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6S/c1-15(2,3)22-20-14(19-21-22)9-17-10-4-5-11(18-8-10)12-6-7-13(16)23-12/h4-8,17H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBPCXHYYQIXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CNC2=CN=C(C=C2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the tetrazole ring: This can be achieved by reacting a suitable nitrile with sodium azide under acidic conditions.

    Coupling reactions: The tetrazole intermediate is then coupled with a chlorothiophene derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Final assembly: The resulting intermediate is then reacted with a pyridine derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-bromothiophen-2-yl)pyridin-3-amine
  • N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-methylthiophen-2-yl)pyridin-3-amine

Uniqueness

N-[(2-tert-butyltetrazol-5-yl)methyl]-6-(5-chlorothiophen-2-yl)pyridin-3-amine is unique due to the presence of the chlorothiophene moiety, which can impart distinct electronic properties and reactivity compared to its analogs with different substituents on the thiophene ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.